molecular formula C17H19BrO2 B12520501 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene CAS No. 651359-51-2

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene

Cat. No.: B12520501
CAS No.: 651359-51-2
M. Wt: 335.2 g/mol
InChI Key: SNMSBMCNYSBXIH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is an organic compound with the molecular formula C16H17BrO It is a derivative of benzene, featuring a bromomethyl group, a methoxy group, and a phenylpropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-1-(3-phenylpropoxy)benzene.

    Bromination: The bromination of the starting material is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and phenylpropoxy groups can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-1-(3-phenylpropoxy)benzene
  • 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene

Uniqueness

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and binding properties. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds.

Properties

CAS No.

651359-51-2

Molecular Formula

C17H19BrO2

Molecular Weight

335.2 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene

InChI

InChI=1S/C17H19BrO2/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3

InChI Key

SNMSBMCNYSBXIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CBr)OCCCC2=CC=CC=C2

Origin of Product

United States

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